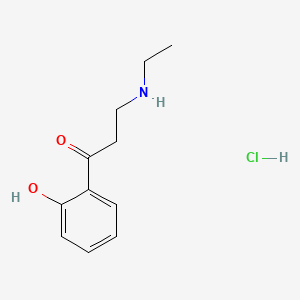
Propiophenone, 3-(ethylamino)-2'-hydroxy-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propiophenone, 3-(ethylamino)-2’-hydroxy-, hydrochloride is a chemical compound with significant applications in various fields It is known for its unique structure, which includes an ethylamino group and a hydroxy group attached to the propiophenone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 3-(ethylamino)-2’-hydroxy-, hydrochloride typically involves the reaction of acetophenone with ethylamine and paraformaldehyde. The reaction is carried out in the presence of hydrochloric acid and ethanol as a solvent. The mixture is refluxed on a steam bath for about 2 hours, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is often recrystallized from ethanol and acetone to obtain a pure form suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Propiophenone, 3-(ethylamino)-2’-hydroxy-, hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The ethylamino and hydroxy groups can participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Propiophenone, 3-(ethylamino)-2’-hydroxy-, hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a precursor in various industrial processes.
Wirkmechanismus
The mechanism of action of Propiophenone, 3-(ethylamino)-2’-hydroxy-, hydrochloride involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with target molecules, while the hydroxy group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Dimethylamino)-propiophenone hydrochloride: Similar in structure but with a dimethylamino group instead of an ethylamino group.
2-(Ethylamino)propiophenone hydrochloride: Lacks the hydroxy group present in Propiophenone, 3-(ethylamino)-2’-hydroxy-, hydrochloride.
Uniqueness
Propiophenone, 3-(ethylamino)-2’-hydroxy-, hydrochloride is unique due to the presence of both the ethylamino and hydroxy groups.
Eigenschaften
CAS-Nummer |
24206-67-5 |
|---|---|
Molekularformel |
C11H16ClNO2 |
Molekulargewicht |
229.70 g/mol |
IUPAC-Name |
3-(ethylamino)-1-(2-hydroxyphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-2-12-8-7-11(14)9-5-3-4-6-10(9)13;/h3-6,12-13H,2,7-8H2,1H3;1H |
InChI-Schlüssel |
XCSRVVVSIMSNMV-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCCC(=O)C1=CC=CC=C1O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















